N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylpropanamide
Description
The compound N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylpropanamide features a tricyclic framework incorporating oxygen (dioxa), sulfur (thia), and nitrogen (aza) heteroatoms. This heterocyclic core is substituted with a 3-phenylpropanamide group at the 11-position.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-16(7-6-11-4-2-1-3-5-11)19-17-18-12-8-13-14(22-10-21-13)9-15(12)23-17/h1-5,8-9H,6-7,10H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTMPRDMUUBCCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the phenylpropanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylpropanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituents, heteroatom arrangements, and physicochemical properties.
Structural Analogs with Modified Aromatic Substituents
- N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methoxybenzamide (CAS 892854-74-9) Key Differences: Replaces the 3-phenylpropanamide group with a 4-methoxybenzamide moiety. Molecular Formula: C₁₆H₁₂N₂O₄S (MW 328.34) .
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene
Analogs with Extended Side Chains or Salts
- N-[3-(Dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride (CAS 1052537-38-8) Key Differences: Features a dimethylaminopropyl side chain and a dioxopyrrolidinyl-benzamide group, forming a hydrochloride salt. Impact: The charged hydrochloride salt improves aqueous solubility, while the extended side chain may enhance target selectivity or pharmacokinetic properties. Molecular Formula: C₂₄H₂₅ClN₄O₅S (MW 517.0) .
Heteroatom Variations in the Tricyclic Core
- 7-Thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-trien-12-one derivatives Key Differences: Replaces one oxygen atom with a sulfur (thia) and adds a ketone group.
10-(3,4,5-Trimethoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0²⁶]dodeca-1(8),2(6),9-trien-12-one
Comparative Data Table
Biological Activity
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-phenylpropanamide is a complex organic compound with a unique tricyclic structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₅S₂ |
| Molecular Weight | 383.4 g/mol |
| CAS Number | 1021215-22-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of multiple heteroatoms in its structure allows it to bind effectively to enzymes and receptors, modulating their activity. This interaction can trigger various biochemical pathways that may lead to therapeutic effects.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Effects : The compound has shown potential antimicrobial properties against various bacterial strains, indicating its role as a possible lead compound for antibiotic development.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be exploited for therapeutic purposes in metabolic disorders.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Anticancer Properties :
- Antimicrobial Activity :
-
Mechanistic Insights :
- Further mechanistic studies indicated that the compound's interaction with poly(ADP-ribose) polymerase (PARP) could be a key factor in its anticancer efficacy by promoting DNA damage repair inhibition .
Q & A
Q. What are the key considerations for designing a multi-step synthesis protocol for this tricyclic compound?
The synthesis involves sequential functionalization of the tricyclic core and requires precise control of reaction parameters. Critical steps include:
- Core formation : Cyclization reactions under anhydrous conditions with catalysts like Pd(PPh₃)₄ or CuI for cross-coupling .
- Functionalization : Acetylation or sulfonylation at the 11-position using acetic anhydride or benzenesulfonyl chloride, respectively, in THF at 0–5°C to minimize side reactions .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to achieve >95% purity . Table 1 : Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Core formation | Pd(PPh₃)₄, K₂CO₃ | DMF | 80 | 62 |
| Acetylation | Ac₂O, DMAP | THF | 0–5 | 85 |
Q. Which analytical techniques are most effective for structural elucidation?
- X-ray crystallography : Resolves the tricyclic framework and substituent geometry. SHELXL refinement (R-factor < 0.05) with data collected at 100 K .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thia-azatricyclic protons at δ 4.3–5.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calc. 456.1234, found 456.1237) .
Q. How can researchers assess the compound’s potential biological activity?
- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry. IC₅₀ values <10 µM suggest therapeutic potential .
- Molecular docking : AutoDock Vina predicts binding affinity to biological targets (e.g., COX-2, ΔG ≈ -9.2 kcal/mol) .
- Cellular uptake studies : LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., HeLa) after 24-h exposure .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproduct formation?
- Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol%), temperature (60–100°C), and solvent polarity (DMF vs. DMSO) to identify optimal conditions .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates (e.g., imine formation at 1650 cm⁻¹) .
- Byproduct suppression : Add molecular sieves to absorb water in acetylation steps or use scavenger resins (e.g., QuadraSil™ AP) .
Q. How should researchers address discrepancies in spectral data during structural validation?
- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to resolve ambiguities in proton assignments .
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange (e.g., thia-azatricyclic ring puckering) .
- Complementary techniques : Pair X-ray data with electron diffraction (MicroED) for nanocrystalline samples .
Q. What strategies enable the exploration of structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., replace 3-phenyl with 4-fluorophenyl) and compare bioactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen-bond acceptors at the dioxa-thia moiety) .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; t₁/₂ >60 min indicates suitability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
